molecular formula C22H15NO4S2 B1674826 Leukadherin-1 CAS No. 344897-95-6

Leukadherin-1

Katalognummer B1674826
CAS-Nummer: 344897-95-6
Molekulargewicht: 421.5 g/mol
InChI-Schlüssel: AEZGRQSLKVNPCI-UNOMPAQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Leukadherin-1 (LA1) is a furanyl thiazolidinone compound . It is a specific agonist of the leukocyte surface integrin CD11b/CD18 . LA1 enhances CD11b/CD18-dependent cell adhesion to fibrinogen and plays an important role in the margination and adhesion of neutrophils to the endothelial lining of the blood vessels .


Molecular Structure Analysis

Leukadherin-1 has a molecular formula of C22H15NO4S2 . Its IUPAC name is 4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid .


Chemical Reactions Analysis

Leukadherin-1 is known to enhance CD11b/CD18-dependent cell adhesion to its ligand ICAM-1 . It increases the extent of CD11b/CD18-dependent cell adhesion, resulting in decreased chemotaxis and transendothelial migration .


Physical And Chemical Properties Analysis

Leukadherin-1 has a molecular weight of 421.5 g/mol . Its XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 4.8 .

Wissenschaftliche Forschungsanwendungen

1. Atherosclerosis and Hypercholesterolemia

  • Research Insight : LA1 protects hypercholesterolemic mice from excessive atherosclerosis development by retaining monocytes in medullary and extramedullary centers, thereby controlling monocytosis and atherosclerosis induced by a high-fat diet.
  • Study Details : A study found that daily administration of LA1 significantly reduced atherosclerosis in the entire aorta and aortic valve of high-fat diet-fed hypercholesterolemic mice. LA1 treatment reduced circulating monocyte numbers and displayed lower levels of Ly6C, a marker for inflammation.
  • Reference : S. Rahimpour et al., 2014, Circulation
  • Research Insight : LA1 reduces secretion of inflammatory cytokines in monokine-stimulated natural killer (NK) cells and Toll-like receptor (TLR)-stimulated monocytes.
  • Study Details : Pretreatment with LA1 led to reduced secretion of interferon (IFN)-γ, tumor necrosis factor (TNF), and macrophage inflammatory protein (MIP)-1β by NK cells, and a reduction in IL-1β, IL-6, and TNF by TLR-stimulated monocytes.
  • Reference : A. Roberts et al., 2016, Clinical and Experimental Immunology
  • Research Insight : LA1 enhances CD11b/CD18-dependent cell adhesion, a key mechanism in leukocyte migration and immune function.
  • Study Details : LA1 activated integrins on leukocytes, leading to increased binding to ICAM-1 via the formation of long membrane tethers. This suggests a new insight into signal mechanotransduction by such agents.
  • Reference : E. Çelik et al., 2013, Biophysical journal
  • Research Insight : LA1, as a small molecule allosteric agonist, is more effective than activating antibodies in enhancing CD11b/CD18-dependent cell adhesion and reducing inflammation.
  • Study Details : Unlike activating antibodies, leukadherins like LA1 did not induce significant CD11b/CD18 macro clustering and did not induce phosphorylation of key proteins involved in outside-in signaling. In vivo, leukadherins reduced vascular injury more effectively than activating antibodies.
  • Reference : M. Faridi et al., 2013, Biochimica et biophysica acta
  • Research Insight : LA1 shows potential in preventing hyperoxia-induced neonatal lung injury, an experimental model of bronchopulmonary dysplasia (BPD).
  • Study Details : Administration of LA1 in a neonatal rat model reduced macrophage infiltration in the lungs during hyperoxia, improved alveolarization and angiogenesis, and decreased pulmonary vascular remodeling and hypertension.
  • Reference : Jawahar Jagarapu et al., 2015, American journal of respiratory cell and molecular biology
  • Research Insight : LA1 can alleviate experimental colitis in mice induced by dextran sulfate sodium (DSS).
  • Study Details : LA1 treatment resulted in reduced mortality, greater body weight, longer colon, lighter pathological damages, decreased apoptotic cells, and suppressed myeloperoxidase (MPO) activity in a DSS-induced colitis mouse model.
  • Reference : Xuehui Li et al., 2019, Chinese journal of microbiology and immunology

Safety And Hazards

Leukadherin-1 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

Leukadherin-1 has shown promise in preclinical studies for enhancing the antitumor immune response and the response to immunotherapy . It has also been found to reduce macrophage and neutrophil migration in animal models of inflammatory conditions . These findings suggest potential future directions for the use of Leukadherin-1 in treating inflammatory diseases and enhancing the efficacy of immunotherapies.

Eigenschaften

IUPAC Name

4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO4S2/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26/h1-12H,13H2,(H,25,26)/b19-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZGRQSLKVNPCI-UNOMPAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leukadherin-1

CAS RN

2055362-72-4
Record name GB-1275 free acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055362724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GB-1275 FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF23I3UYO2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leukadherin-1
Reactant of Route 2
Leukadherin-1

Citations

For This Compound
200
Citations
AL Roberts, BG Fürnrohr, TJ Vyse… - Clinical & Experimental …, 2016 - academic.oup.com
… Therefore, the primary aim of our study was to use Leukadherin-1 … data on the influence of Leukadherin-1 on monocyte signalling, … To support the possibility of using Leukadherin-1 to ‘…
Number of citations: 23 academic.oup.com
E Celik, MH Faridi, V Kumar, S Deep, VT Moy… - Biophysical journal, 2013 - cell.com
Integrin CD11b/CD18 is a key adhesion receptor that mediates leukocyte migration and immune functions. Leukadherin-1 (LA1) is a small molecule agonist that enhances CD11b/CD18…
Number of citations: 39 www.cell.com
CM Dickinson, BW LeBlanc, MM Edhi… - Journal of Intensive …, 2018 - Springer
… Alternatively, a small molecule allosteric agonist of the CR3 integrin termed leukadherin-1 (… Leukadherin-1 suppresses neutrophilic infiltration into an inflamed or infected site but does …
Number of citations: 11 link.springer.com
X Yao, G Dong, Y Zhu, F Yan, H Zhang, Q Ma… - Frontiers in …, 2019 - frontiersin.org
… In the present study, we explored the effect of leukadherin-1 (LA1), an agonist of CD11b, on regulating LPS-induced pro-inflammatory response in macrophages and endotoxic shock. …
Number of citations: 36 www.frontiersin.org
Y Zhang, X Zhang, N Zhang, S Yu, YJ Zhong… - International …, 2023 - Elsevier
… Mechanistically, Leukadherin-1 inhibited NLRP3 inflammasome assembly but had no effects on ion flux and mitochondrial injury. This finding elucidates a new anti-inflammatory …
Number of citations: 3 www.sciencedirect.com
J Jagarapu, J Kelchtermans, M Rong… - American journal of …, 2015 - atsjournals.org
… This work demonstrates that treatment with leukadherin-1 (LA1), a leukocyte surface integrin agonist that enhances leukocyte adhesion and decreases leukocyte influx, protects against …
Number of citations: 29 www.atsjournals.org
DG DeNardo, A Galkin, J Dupont, L Zhou… - … for immunotherapy of …, 2021 - ncbi.nlm.nih.gov
… with leukadherin-1 was found to reduce macrophage and neutrophil migration in animal models of inflammatory conditions. Preclinical studies with GB1275, a salt form of leukadherin-1…
Number of citations: 19 www.ncbi.nlm.nih.gov
MC Schmid, SQ Khan, MM Kaneda, P Pathria… - Nature …, 2018 - nature.com
… We also show that a small molecule CD11b agonist, Leukadherin 1, inhibits anti-inflammatory macrophage polarization to suppress tumor growth and enhance survival in animal …
Number of citations: 206 www.nature.com
X Yao, G Dong, Y Zhu, F Yan, H Zhang… - Xi bao yu fen zi Mian …, 2018 - europepmc.org
Objective To study the effect of CD11b agonist leukadherin-1 (LA1) on the aggregation and immunosuppressive function of myeloid-derived suppressor cells (MDSCs) and its …
Number of citations: 1 europepmc.org
W Zhai, M Zhou, M Sun, Y Liang, Z Dong… - Xi bao yu fen zi Mian …, 2021 - europepmc.org
Objective To study the effect of CD11b agonist leukadherin-1 (LA1) on Toll-like receptor 7 (TLR7)-and TLR9-induced activation of mouse bone marrow-derived dendritic cells (BMDCs) …
Number of citations: 1 europepmc.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.